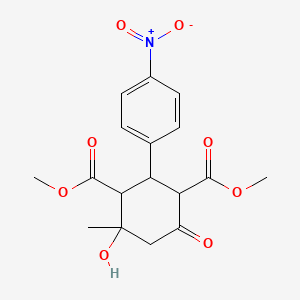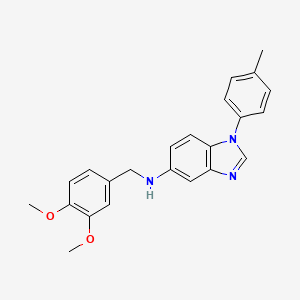![molecular formula C20H21NO7S B4999531 dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate, commonly known as DBT, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DBT is a member of the terephthalate family, which is widely used in the production of polymers, plastics, and fibers.
科学的研究の応用
DBT has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DBT has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, DBT has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs and biomolecules. In materials science, DBT has been utilized as a building block for the synthesis of various polymers and fibers, including polyesters and polyamides. Finally, DBT has been explored as a catalyst for various chemical reactions, such as the oxidation of alcohols and the synthesis of esters.
作用機序
The mechanism of action of DBT in its various applications is not fully understood, but it is believed to involve the formation of stable complexes with various biomolecules, including DNA and proteins. In the case of its anticancer activity, DBT has been shown to induce apoptosis in cancer cells by activating various signaling pathways, such as the p53 pathway. Additionally, DBT has been shown to inhibit the activity of various enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DBT has been shown to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and form stable complexes with various drugs and biomolecules. Additionally, DBT has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
DBT has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. Additionally, DBT can be easily modified to incorporate various functional groups, which can enhance its properties for specific applications. However, one limitation of DBT is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
For the study of DBT include its further investigation as an anticancer agent, drug delivery system, and catalyst, as well as the synthesis of new derivatives with enhanced properties for specific applications.
合成法
DBT is synthesized through a multi-step process that involves the reaction of terephthalic acid with benzylsulfonyl chloride, followed by the addition of 3-aminopropionic acid and dimethyl sulfate. The resulting product is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
IUPAC Name |
dimethyl 2-(3-benzylsulfonylpropanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7S/c1-27-19(23)15-8-9-16(20(24)28-2)17(12-15)21-18(22)10-11-29(25,26)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMKTLENSAULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4999489.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B4999497.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)

![1-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999532.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4999536.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine](/img/structure/B4999537.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)

![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)